Product packaging for 4-(4-Methoxyphenyl)-3-methylbenzoic acid(Cat. No.:CAS No. 108478-59-7)

4-(4-Methoxyphenyl)-3-methylbenzoic acid

Cat. No.: B599607
CAS No.: 108478-59-7
M. Wt: 242.274
InChI Key: YOTSVFQKWZCFKL-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-3-methylbenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.274. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O3 B599607 4-(4-Methoxyphenyl)-3-methylbenzoic acid CAS No. 108478-59-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methoxyphenyl)-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-9-12(15(16)17)5-8-14(10)11-3-6-13(18-2)7-4-11/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTSVFQKWZCFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689166
Record name 4'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108478-59-7
Record name 4'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Transmetalation:this is the Key Step Where the Carbon Framework from the Second Coupling Partner is Transferred to the Palladium Center.youtube.com

In Suzuki Coupling: The organoboron reagent (4-methoxyphenylboronic acid), activated by a base to form a more nucleophilic boronate species, coordinates to the Pd(II) complex. The methoxyphenyl group is then transferred to the palladium, displacing the halide, to form a new diorganopalladium(II) intermediate. libretexts.org

In Stille Coupling: The organostannane (4-methoxyphenylstannane) directly transfers its organic group to the Pd(II) center, also displacing the halide. wikipedia.orglibretexts.org

Reductive Elimination:in the Final Step, the Two Organic Groups the 3 Methyl 4 Benzoyl and the 4 Methoxyphenyl Fragments on the Pd Ii Complex Are Coupled Together and Eliminated from the Metal Center.youtube.comyoutube.comthis Forms the Desired C C Bond of the Biaryl Product, 4 4 Methoxyphenyl 3 Methylbenzoic Acid, and Regenerates the Active Pd 0 Catalyst, Allowing It to Re Enter the Catalytic Cycle.libretexts.orgfor Reductive Elimination to Occur, the Two Organic Ligands Must Be Cis to Each Other on the Palladium Complex; if They Are Trans, a Trans to Cis Isomerization Must Occur First.youtube.com

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Isomer Differentiation of 4-(4-Methoxyphenyl)-3-methylbenzoic Acid

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is the most powerful tool for elucidating the precise molecular structure of this compound in solution. It provides detailed information about the chemical environment of each hydrogen and carbon atom, allowing for unambiguous confirmation of the substitution pattern and differentiation from its isomers.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton in the molecule. The expected chemical shifts (δ) in ppm, splitting patterns (multiplicity), and integration values are crucial for structural assignment.

Expected ¹H NMR Signals for this compound

Proton(s) Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
Carboxylic Acid (-COOH) > 10.0 Singlet (broad) 1H
Aromatic H (on benzoic acid ring) 7.9 - 8.1 Doublet 1H
Aromatic H (on benzoic acid ring) 7.4 - 7.6 Doublet 1H
Aromatic H (on benzoic acid ring) 7.2 - 7.4 Singlet 1H
Aromatic H (on methoxyphenyl ring) 7.2 - 7.5 Doublet 2H
Aromatic H (on methoxyphenyl ring) 6.9 - 7.1 Doublet 2H
Methoxyphenyl (-OCH₃) ~ 3.8 Singlet 3H

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will produce a distinct signal.

Expected ¹³C NMR Signals for this compound

Carbon(s) Expected Chemical Shift (δ, ppm)
Carboxylic Acid (-C OOH) 165 - 175
Aromatic C (quaternary, attached to COOH) 128 - 132
Aromatic C (quaternary, attached to biphenyl) 140 - 145
Aromatic C (quaternary, attached to methyl) 135 - 140
Aromatic C (quaternary, on methoxyphenyl ring) 158 - 162
Aromatic C-H (on both rings) 114 - 132
Methoxyphenyl (-OC H₃) ~ 55

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture and Intermolecular Interactions of this compound

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide exact bond lengths, bond angles, and torsion angles for this compound.

A key structural feature of this biphenyl (B1667301) derivative is the dihedral angle between the two aromatic rings. Due to steric hindrance from the substituents ortho to the C-C bond connecting the rings (a methyl group on one ring), free rotation is restricted, leading to a twisted conformation. X-ray analysis would quantify this angle.

Advanced Mass Spectrometry Techniques for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

Molecular Formula Determination: High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula, C₁₅H₁₄O₃, by distinguishing it from other combinations of atoms with the same nominal mass. The expected exact mass for the molecular ion [M]⁺ is 242.0943.

Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecule is fragmented into smaller, characteristic ions. The analysis of these fragments helps to confirm the structure. For this compound, key fragmentation pathways would likely include:

Loss of a hydroxyl radical (-•OH, 17 Da): Forming a stable acylium ion [M-17]⁺.

Loss of a carboxyl group (-•COOH, 45 Da): Forming the biphenyl fragment ion [M-45]⁺.

Loss of a methoxy (B1213986) radical (-•OCH₃, 31 Da): From the methoxy-substituted ring.

Cleavage of the bond between the two phenyl rings.

These fragmentation patterns are characteristic of benzoic acids and biphenyl compounds. docbrown.infolibretexts.org

Predicted Major Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Origin
242 [C₁₅H₁₄O₃]⁺ Molecular Ion (M⁺)
225 [M - OH]⁺ Loss of hydroxyl radical
197 [M - COOH]⁺ Loss of carboxyl group

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum would confirm the presence of key functional groups. Expected characteristic absorption bands include:

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

A strong C=O (carbonyl) stretching band for the carboxylic acid, expected around 1680-1710 cm⁻¹.

C-O stretching bands for the carboxylic acid and the methoxy ether group, appearing in the 1210-1320 cm⁻¹ and 1000-1150 cm⁻¹ regions, respectively.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong Raman signals. The C=O stretch is also Raman active. This technique can be particularly useful for studying the conformation and intermolecular interactions in the solid state. nih.govrsc.orgnih.gov

Expected Vibrational Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Carboxylic Acid O-H stretch 2500 - 3300 (broad) FT-IR
Carboxylic Acid C=O stretch 1680 - 1710 FT-IR, Raman
Ether C-O-C stretch 1210 - 1320 (asymmetric) FT-IR
Aromatic Rings C=C stretch 1450 - 1600 FT-IR, Raman

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment of Stereoisomers of this compound (if applicable)

The applicability of chiroptical spectroscopy, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), depends on whether this compound is chiral. Biphenyls can exhibit a form of chirality known as atropisomerism when rotation around the single bond connecting the two rings is sufficiently restricted by bulky substituents at the ortho positions.

In this molecule, the ortho positions to the inter-ring C-C bond are substituted with a methyl group and a hydrogen atom on one ring, and two hydrogen atoms on the other. The steric hindrance caused by the methyl group may be sufficient to create a significant energy barrier to rotation, potentially allowing for the isolation of stable, non-superimposable atropisomers (enantiomers) at room temperature.

If such stable atropisomers exist and can be separated or resolved, they would be optically active. CD and ORD spectroscopy could then be used to characterize the enantiomers. Each enantiomer would produce a CD spectrum that is equal in magnitude but opposite in sign. These experimental spectra, when compared to theoretical spectra calculated using quantum chemical methods, could be used to determine the absolute configuration (i.e., assigning an R or S designation) of each enantiomer. Without experimental confirmation of stable atropisomers, this analysis remains theoretical.

Theoretical and Computational Chemistry Approaches to 4 4 Methoxyphenyl 3 Methylbenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Descriptors of 4-(4-Methoxyphenyl)-3-methylbenzoic Acid

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like this compound to understand their fundamental properties.

Electronic Structure and Molecular Orbitals: DFT calculations can determine the optimized geometric structure and electronic properties of the molecule. sci-hub.se Key aspects of this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity. For similar aromatic carboxylic acids, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to compute these values. researchgate.netbanglajol.info The distribution of HOMO and LUMO across the molecular structure indicates the likely sites for electrophilic and nucleophilic attacks, respectively. researchgate.net

Reactivity Descriptors: From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide insights into the molecule's stability and reactivity. banglajol.info

A representative table of DFT-calculated parameters for a related benzoic acid derivative is shown below to illustrate the typical data obtained from such studies. researchgate.netbanglajol.info

Parameter Description Typical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital~ -6.5 to -7.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital~ -1.5 to -2.5
Energy Gap (ΔE)ELUMO - EHOMO~ 4.5 to 5.5
Ionization Potential (I)-EHOMO~ 6.5 to 7.5
Electron Affinity (A)-ELUMO~ 1.5 to 2.5
Global Hardness (η)(I - A) / 2~ 2.2 to 2.8
Global Softness (S)1 / (2η)~ 0.18 to 0.23
Electronegativity (χ)(I + A) / 2~ 4.0 to 5.0
Electrophilicity Index (ω)χ² / (2η)~ 2.8 to 4.5

Note: The values are illustrative and based on published data for structurally similar compounds.

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated from DFT calculations to visualize the charge distribution and predict sites for intermolecular interactions. sci-hub.se The MEP map uses a color scale to show electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions of the molecule. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects on this compound

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. acyyuen.com These simulations provide detailed information on the conformational flexibility of this compound and how its structure is influenced by the surrounding environment, particularly the solvent.

Conformational Sampling: The structure of a non-rigid molecule like this compound is not static; it exists as an ensemble of different conformations due to the rotation around single bonds, such as the bond connecting the two phenyl rings. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. researchgate.net This process, known as conformational sampling, reveals the molecule's preferred shapes and their relative populations. researchgate.net For similar bi-aryl compounds, computational data has shown that different rotational conformations can have small energy differences, often only a few kJ/mol. researchgate.net

Solvent Effects: The solvent environment can significantly impact the conformational preferences of a molecule. rsc.org MD simulations explicitly model solvent molecules (like water, chloroform, or dimethyl sulfoxide) around the solute, allowing for a realistic assessment of solvent-solute interactions. rsc.org For instance, polar solvents may stabilize conformations with larger dipole moments, while nonpolar solvents may favor more compact structures. researchgate.net The Polarizable Continuum Model (PCM) is another computational approach used to simulate solvent effects, where the solvent is treated as a continuous medium. researchgate.net Studies on related molecules show that the relative population of different conformers can change dramatically with solvent permittivity. researchgate.net

The stability of the simulated system is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the molecule's atoms over the simulation time. A stable RMSD value indicates that the system has reached equilibrium. ajchem-a.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to this compound and its Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound and its derivatives, QSAR can be a powerful tool to predict their potential therapeutic effects and guide the design of new, more potent analogues. nih.gov

The process involves several steps:

Data Set Collection: A dataset of compounds with known chemical structures and measured biological activities (e.g., IC₅₀ values) is compiled. nih.gov The activities are typically converted to a logarithmic scale (pIC₅₀). nih.gov

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., leave-one-out cross-validation) and external validation (using a separate test set of molecules). nih.govmdpi.com

The resulting QSAR model can be represented by an equation. For example, a linear QSAR model might look like: pIC₅₀ = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where c represents coefficients and D represents the values of specific molecular descriptors.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) provide contour maps that visualize the regions around the molecule where steric, electrostatic, or other fields positively or negatively influence activity. mdpi.comresearchgate.net These maps are highly valuable for understanding the structure-activity relationship and designing new compounds with enhanced activity. researchgate.netresearchgate.net

QSAR Model Type Key Descriptors Purpose
2D-QSAR Topological, Constitutional, Physicochemical (e.g., LogP, Molar Refractivity)Predicts activity based on 2D structural information.
3D-QSAR (CoMFA/CoMSIA) Steric Fields, Electrostatic Fields, Hydrophobic Fields, H-bond Donor/Acceptor FieldsProvides a 3D map of favorable and unfavorable regions for activity, guiding structural modifications. mdpi.com

In Silico Predictions of Reaction Pathways and Transition States for Chemical Transformations Involving this compound

Computational chemistry offers powerful tools to explore the mechanisms of chemical reactions, including those involving this compound. In silico methods can map out entire reaction pathways, identify intermediate structures, and calculate the energies of transition states, providing insights that are often difficult to obtain experimentally.

Reaction Pathway Mapping: By calculating the potential energy surface for a given reaction, computational methods can trace the lowest energy path from reactants to products. This involves identifying all stable intermediates and the transition states that connect them. For instance, the synthesis of derivatives from the carboxylic acid group or electrophilic substitution on the aromatic rings can be modeled.

Transition State Theory: A key goal of these calculations is to locate the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor determining the reaction rate. DFT calculations are frequently used to optimize the geometry of transition states and compute their vibrational frequencies to confirm they represent a true saddle point on the energy surface (characterized by one imaginary frequency). researchgate.net

Illustrative Reaction Data from Computational Studies:

Reaction Parameter Description
Reactant Energy (Er) The calculated total energy of the starting materials.
Product Energy (Ep) The calculated total energy of the final products.
Transition State Energy (Ets) The energy of the highest point on the reaction pathway.
Activation Energy (Ea) The energy barrier of the reaction, calculated as Ets - Er.
Reaction Energy (ΔEr) The overall energy change of the reaction, calculated as Ep - Er.

These computational predictions can help chemists understand reaction mechanisms, predict the feasibility of a proposed synthesis, and design catalysts or reaction conditions to favor a desired outcome.

Molecular Docking and Binding Affinity Predictions for this compound with Biological Receptors (mechanistic focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govnih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Docking Process and Binding Mode Analysis: The process involves placing the ligand into the binding site of a receptor and evaluating the fit using a scoring function. The result is a set of possible binding poses, ranked by their predicted binding affinity. mdpi.com Analysis of the top-ranked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the receptor's active site. nih.gov For example, studies on similar compounds docking into enzymes like cyclooxygenase (COX) or various kinases identify critical interactions with residues like arginine, tyrosine, and serine that are essential for binding. nih.govfip.org

Binding Affinity Prediction: Docking scores provide an estimate of the binding free energy (ΔG), with more negative scores indicating stronger predicted binding. mdpi.com While these scores are useful for ranking compounds, more accurate methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD simulation trajectories to refine binding free energy predictions. nih.gov These predictions can be correlated with experimentally determined binding affinities (like Kᵢ or Kₑ) to validate the computational model. plos.orgresearchgate.net

Example Docking Results for a Ligand in a Receptor Active Site:

Parameter Description
Binding Affinity (kcal/mol) The predicted free energy of binding from the docking score.
Interacting Residues Specific amino acids in the receptor's binding pocket that form contacts with the ligand.
Hydrogen Bonds Number and type of hydrogen bonds formed between the ligand and receptor.
Hydrophobic Interactions Key nonpolar contacts contributing to binding stability.
RMSD (Å) Root Mean Square Deviation between the docked pose and a known crystal structure pose, used for validating the docking protocol. mdpi.com

These computational predictions help elucidate the structural basis for a molecule's biological activity and provide a rational framework for designing derivatives with improved affinity and selectivity for a specific biological target. mdpi.comnih.gov

Structure Activity Relationship Sar Studies Centered on the 4 4 Methoxyphenyl 3 Methylbenzoic Acid Scaffold

Rational Design and Diversity-Oriented Synthesis of Analogs Derived from 4-(4-Methoxyphenyl)-3-methylbenzoic Acid

The discovery of novel therapeutic agents often begins with a lead compound, which is then optimized through rational design or explored for broader potential via diversity-oriented synthesis (DOS).

Rational Design involves an iterative process of designing and synthesizing specific analogs based on a hypothesis about how a molecule interacts with its biological target. slideshare.net For a scaffold like this compound, this approach would involve systematic modifications to probe the chemical space around the core structure. Computational methods such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are invaluable tools in this process. pharmacophorejournal.comnih.gov By creating models using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), researchers can visualize the steric, electrostatic, and hydrophobic fields that are favorable or unfavorable for biological activity, guiding the design of more potent and selective inhibitors. nih.govresearchgate.net For instance, a rational design strategy might explore:

Bioisosteric Replacement: Substituting the carboxylic acid with other acidic groups (e.g., tetrazole) or neutral moieties (e.g., amides, sulfonamides) to alter binding interactions and improve pharmacokinetic properties.

Linker Modification: In related systems, altering the linker between aromatic rings has been a successful strategy. While this scaffold has a direct bond, analogs could be designed with flexible or rigid linkers to adjust the spatial orientation of the two rings. nih.gov

Diversity-Oriented Synthesis (DOS) takes a different approach, aiming to broadly populate chemical space by creating large libraries of structurally diverse small molecules from a common starting material. rsc.org This strategy is less about optimizing a known interaction and more about discovering entirely new biological functions. nih.govcam.ac.uk For the this compound scaffold, a DOS campaign could be envisioned starting from a simpler, functionalized precursor. For example, a synthetic pathway could be designed to generate a library of biaryl-containing medium rings, which are known to be present in complex natural products. cam.ac.ukcam.ac.ukresearchgate.net Such a pathway might involve a branching reaction sequence where different building blocks are introduced at various stages to create significant skeletal diversity, ultimately leading to a collection of stock solutions, each containing a unique compound ready for high-throughput screening. nih.gov

Elucidation of Key Structural Determinants Governing Molecular Interactions and Biological Activities of this compound Analogs

The biological activity of any ligand is governed by the sum of its interactions with a protein target. unina.it For the this compound scaffold, the key structural features determining these interactions are the biaryl core, the carboxylic acid, the methoxy (B1213986) group, and the ortho-methyl group.

The Biaryl Core: The two phenyl rings form the fundamental backbone. The rotational angle (dihedral angle) between these rings is a critical parameter that defines the molecule's three-dimensional shape. This conformation dictates how the substituents are presented to the binding site of a target protein.

The Carboxylic Acid Group: This functional group is a potent hydrogen bond donor and acceptor and, at physiological pH, exists as a negatively charged carboxylate anion. This allows it to form strong ionic interactions (salt bridges) with positively charged residues like arginine or lysine (B10760008) in a receptor binding pocket. unina.it The acidity of this group, and therefore its charge state and interaction strength, is modulated by the other substituents on the ring. libretexts.orglibretexts.org

The Methoxy Group: The methoxy substituent is prevalent in many approved drugs and serves multiple roles. nih.gov The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions within a binding site. youtube.com Furthermore, the methyl portion of the group adds lipophilicity, which can facilitate entry into hydrophobic pockets on the protein surface.

The 3-Methyl Group: The methyl group in the ortho position to the biaryl linkage is particularly significant. Its primary roles include:

Steric Influence: It provides steric bulk that restricts free rotation around the C-C single bond connecting the two phenyl rings. This restriction can "lock" the molecule into a specific, lower-energy conformation that may be more favorable for binding (a "propitious conformational change"). nih.gov This effect is critical for atropisomerism, as discussed in section 5.4.

Hydrophobicity: It increases the local hydrophobicity, which can lead to favorable van der Waals interactions if it fits into a complementary nonpolar pocket on the target protein. nih.govnih.gov The addition of such a methyl group can sometimes dramatically boost binding affinity. nih.gov

The combination of these features—a rigidified biaryl core, a key anchoring point via the carboxylate, and specific hydrogen bonding and hydrophobic interactions from the methoxy and methyl groups—defines the pharmacophore of this scaffold.

Impact of Substituent Modifications on Pharmacological Target Engagement and Efficacy at the Molecular Level

Modifying the substituents on the this compound scaffold can profoundly impact its interaction with a biological target. The electronic and steric properties of these substituents are the primary drivers of these changes. jackwestin.com

Electronic Effects: Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

On the benzoic acid ring, an EWG (e.g., -NO₂, -CN, -Cl) increases the acidity of the carboxylic acid by stabilizing the negative charge of the conjugate carboxylate base. libretexts.org This can strengthen ionic interactions with the receptor. Conversely, an EDG (e.g., -OH, -NH₂) decreases acidity. stackexchange.com

The existing 3-methyl group is a weak EDG. A special "ortho-effect" is often observed where almost any substituent in the ortho position to a carboxylic acid increases its acid strength, partly due to steric hindrance that forces the carboxyl group out of the plane of the ring. libretexts.orgquora.com

Steric Effects: The size and shape of substituents are critical. Replacing the 3-methyl group with a larger alkyl group would further restrict rotation around the biaryl bond, potentially enhancing binding by reducing the entropic penalty upon binding. However, if the substituent is too large for the binding pocket, it will lead to a steric clash and a loss of activity. nih.gov

The following interactive table illustrates the predicted impact of various substituent modifications on a hypothetical biological activity (e.g., IC₅₀), based on established medicinal chemistry principles.

Position of ModificationOriginal GroupNew GroupPredicted Effect on ActivityRationale
Benzoic Acid Ring - Position 5-H-Cl (EWG)IncreaseIncreases acidity of carboxylate, potentially enhancing ionic interactions.
Benzoic Acid Ring - Position 3-CH₃ (EDG)-CF₃ (Strong EWG)Increase/DecreaseSignificantly alters ring electronics and steric profile; effect is target-dependent.
Methoxyphenyl Ring - Position 4'-OCH₃ (EDG)-OH (EDG, H-bond donor)Increase/DecreaseLoses methyl hydrophobicity but gains H-bond donor capability.
Methoxyphenyl Ring - Position 4'-OCH₃ (EDG)-F (EWG)DecreaseAlters electronics and removes H-bond acceptor capability of methoxy oxygen.
Core Scaffold-COOH-CONH₂ (Amide)DecreaseRemoves ionic anchor point, replacing it with neutral H-bond donor/acceptor.

This table is for illustrative purposes and actual effects are dependent on the specific biological target.

Stereochemical Effects on Receptor Binding and Ligand-Protein Interactions for Chiral Derivatives of this compound

The parent compound, this compound, is achiral. However, chirality can be introduced, leading to stereoisomers that may exhibit significantly different biological activities. The most relevant form of chirality for this scaffold is atropisomerism .

Atropisomerism occurs when rotation around a single bond is sufficiently hindered, allowing for the isolation of stable, non-superimposable conformational isomers (enantiomers). nih.gov In this scaffold, the steric barrier created by the 3-methyl group clashing with the ortho-hydrogens of the other ring can be substantial enough to prevent free rotation at room temperature. This gives rise to two stable atropisomers, (R) and (S), which are mirror images of each other.

Because biological targets like enzymes and receptors are themselves chiral, they can differentiate between these two enantiomers. nih.gov One atropisomer will typically fit into the chiral binding site more precisely than the other, resulting in a more stable ligand-protein complex and, consequently, higher potency. This stereoselectivity is a cornerstone of modern drug design. It is not uncommon for one enantiomer to be highly active while the other is significantly less active or even inactive. researchgate.net

Kinetic resolution, for example using enzymes like lipases, is one method that can be employed to separate racemic mixtures of chiral biaryls into their constituent enantiomers, allowing for the evaluation of their individual biological profiles. lookchem.com Alternatively, asymmetric synthesis methods can be used to produce a single desired enantiomer directly. acs.org

The following table illustrates how atropisomers of a hypothetical chiral derivative could display different affinities for a receptor.

CompoundStereoisomerReceptor Binding Affinity (Kᵢ, nM)
Derivative X(R)-atropisomer15
Derivative X(S)-atropisomer850
Derivative XRacemic Mixture432

This table demonstrates a hypothetical case where the (R)-atropisomer is significantly more potent than the (S)-atropisomer, a common finding in SAR studies of chiral molecules.

Mechanistic Investigations of Biological Interactions and Biochemical Pathways Involving 4 4 Methoxyphenyl 3 Methylbenzoic Acid

In Vitro Biochemical Assays for Enzyme Inhibition Kinetics and Receptor Binding Affinities of 4-(4-Methoxyphenyl)-3-methylbenzoic Acid

The primary mechanism of action attributed to this compound (PTC-209) is the inhibition of BMI-1 expression. selleckchem.commedchemexpress.com PTC-209 was identified through high-throughput screening for small molecules that modulate gene expression. nih.gov It specifically targets the post-transcriptional regulation of BMI-1, leading to a reduction in its protein levels. selleckchem.comselleckchem.com

An in vitro luciferase reporter assay using HEK293T cells, which were engineered to express a reporter gene under the control of BMI-1's untranslated regions (UTRs), established a half-maximal inhibitory concentration (IC50) of approximately 0.5 μM for PTC-209. selleckchem.commedchemexpress.comselleckchem.com This assay directly measures the compound's ability to inhibit the UTR-mediated expression of the reporter, providing a quantitative measure of its activity on the BMI-1 regulatory machinery. selleckchem.com

Further studies have demonstrated the compound's inhibitory effects across various cancer cell lines, although the IC50 values for cell viability can vary significantly depending on the cell type and the duration of the assay. For instance, in cervical cancer cell lines, the IC50 values after 24 hours of treatment were 12.4 μM in C33A, 4.3 μM in HeLa, and 21.6 μM in SiHa cells. iiarjournals.org In glioblastoma cell lines U87MG and T98G, the IC50 values for cytotoxicity after 48 hours were 4.39 μM and 10.98 μM, respectively. nih.gov The compound also demonstrated potent, dose-dependent inhibition of cell proliferation in seven out of eight tested biliary tract cancer (BTC) cell lines. nih.gov

It is important to note that while PTC-209 is described as a specific BMI-1 inhibitor, this is based on its effect on BMI-1 protein expression rather than direct enzymatic inhibition or receptor binding in the classical sense. selleckchem.comnih.gov The compound leads to a downstream inactivation of PRC1 activity, as evidenced by a decrease in the monoubiquitylation of histone H2A at lysine (B10760008) 119 (H2AK119ub), a key function of the PRC1 complex. nih.govnih.govnih.gov

Table 1: In Vitro Inhibitory Activity of this compound (PTC-209)

Assay TypeCell LineTarget/ProcessIC50 ValueReference
Luciferase Reporter AssayHEK293TBMI-1 UTR-mediated expression~0.5 μM selleckchem.com, medchemexpress.com, selleckchem.com
Cell ViabilityHeLa (Cervical Cancer)Cell Growth4.3 μM iiarjournals.org
Cell ViabilityC33A (Cervical Cancer)Cell Growth12.4 μM iiarjournals.org
Cell ViabilitySiHa (Cervical Cancer)Cell Growth21.6 μM iiarjournals.org
Cytotoxicity AssayU87MG (Glioblastoma)Cell Viability4.39 μM nih.gov
Cytotoxicity AssayT98G (Glioblastoma)Cell Viability10.98 μM nih.gov
Cell ViabilityHCT116 (Colorectal Cancer)Cell Proliferation0.00065 μM selleckchem.com
Cell ViabilityHCT8 (Colorectal Cancer)Cell Proliferation0.59 μM selleckchem.com
Cell ViabilityHT-29 (Colorectal Cancer)Cell Proliferation0.61 μM selleckchem.com

Cellular Pathway Perturbation and Molecular Signaling Modulation by this compound in Research Models

The reduction of BMI-1 protein by this compound (PTC-209) initiates a cascade of effects on various cellular pathways, primarily those involved in cell cycle regulation, stem cell self-renewal, and apoptosis.

Cell Cycle Arrest: A consistent finding across multiple cancer cell models is the induction of cell cycle arrest by PTC-209. In biliary tract cancer (BTC) and glioblastoma cells, treatment with the compound leads to an arrest at the G0/G1 phase. nih.govnih.govoncotarget.com This is accompanied by a significant decrease in the population of cells in the S phase, indicating an inhibition of DNA synthesis. nih.gov Mechanistically, this is achieved by modulating the expression of key cell cycle-related genes. PTC-209 causes a down-regulation of cell cycle-promoting genes like those encoding for cyclin D/CDK4 complex components and E2F-1, and an up-regulation of cell cycle inhibitors such as CDKN1A and CDKN2B. nih.govoncotarget.com

Modulation of Signaling Pathways:

Polycomb Repressive Complex 1 (PRC1) Pathway: As a direct consequence of reducing BMI-1 levels, PTC-209 inhibits the function of the PRC1 complex. This is demonstrated by the decreased levels of histone H2A monoubiquitylation at lysine 119 (H2AK119ub), a hallmark of PRC1 enzymatic activity. nih.govnih.govnih.gov This leads to the de-repression of BMI-1 target genes, including several tumor suppressors. nih.gov

STAT3 Pathway: In lung, breast, and colon cancer cells, PTC-209 has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). nih.govfrontiersin.org This inhibition was linked to a rapid decrease in the expression of the glycoprotein (B1211001) 130 (gp130) receptor. nih.gov

AKT Pathway: Research in endometrial cancer cells indicates that PTC-209 can affect the AKT signaling pathway. Its inhibition of BMI-1 led to decreased phosphorylation of AKT and increased expression of the phosphatases PHLPP1 and PHLPP2, which are negative regulators of AKT. mdpi.com

Wnt/β-catenin and Notch Pathways: BMI-1 is known to be involved in the regulation of these critical developmental and stem cell pathways. mdpi.com By inhibiting BMI-1, PTC-209 can indirectly modulate these signaling cascades.

Induction of Apoptosis: The effect of PTC-209 on apoptosis can be cell-type dependent. In multiple myeloma (MM) cells, the compound induces apoptosis, as shown by an increase in the sub-G1 cell population. nih.gov In some models, such as BTC cells, it leads to only a slight enhancement of caspase activity, suggesting that the primary effect is cell cycle arrest rather than widespread apoptosis. nih.govresearchgate.net Other studies in lung, breast, and colon cancer cells reported that PTC-209 induces cell death through a caspase-3-independent mechanism. nih.gov

Identification and Validation of Specific Biological Targets for this compound Through Chemoproteomics and Affinity-Based Approaches

The primary biological target of this compound (PTC-209) was identified as the B-cell-specific Moloney murine leukemia virus integration site 1 (BMI-1) protein. This identification was achieved through a high-throughput screening method known as "gene expression modulation by small-molecules" (GEMS). nih.gov This approach uses a reporter system where the expression of a reporter gene (luciferase) is controlled by the 5' and 3' untranslated regions (UTRs) of a target gene, in this case, BMI-1. selleckchem.comselleckchem.com PTC-209 was selected based on its ability to specifically inhibit the reporter expression, indicating it interferes with the post-transcriptional regulation of BMI-1. selleckchem.comnih.gov

Validation of BMI-1 as the direct target in cellular models has been extensively documented. Treatment of various cancer cells, including those from colorectal cancer, glioblastoma, and biliary tract cancer, with PTC-209 results in a clear, dose-dependent reduction of BMI-1 protein levels. nih.govnih.gov This on-target effect is further confirmed by observing the downstream consequences of BMI-1 inhibition. Specifically, the reduction in BMI-1 leads to a decrease in the global levels of monoubiquitylated histone H2A at lysine 119 (H2AK119ub), which is a direct functional readout of the enzymatic activity of the Polycomb Repressive Complex 1 (PRC1), for which BMI-1 is an essential component. nih.govnih.govnih.gov

Chromatin Immunoprecipitation (ChIP) assays have provided further validation. In glioblastoma cells treated with PTC-209, ChIP-qPCR analysis showed a decreased binding of BMI-1 to the promoter regions of its known target genes. nih.gov This was accompanied by reduced levels of the H2AK119ub repressive mark at these same promoters, confirming that PTC-209 disrupts the PRC1-mediated gene silencing function at specific gene loci. nih.gov While formal chemoproteomics or affinity-based pulldown studies using immobilized PTC-209 are not extensively detailed in the reviewed literature, the combination of the GEMS screening data with comprehensive cellular and molecular validation provides strong evidence for the specific targeting of BMI-1 expression by this compound.

Elucidation of Downstream Biological Effects and Molecular Mechanisms of Action of this compound in Model Systems

The inhibition of BMI-1 expression by this compound (PTC-209) triggers significant downstream biological effects, most notably the suppression of cancer stem cell (CSC) properties and the inhibition of tumor growth in various model systems.

Inhibition of Cancer Stem Cell (CSC) Self-Renewal: A key downstream effect of PTC-209 is its ability to impair the self-renewal capacity of CSCs. selleckchem.com In colorectal cancer models, the compound was shown to cause an irreversible reduction of cancer-initiating cells (CICs). selleckchem.commedchemexpress.com This is also observed in glioblastoma, where PTC-209 effectively inhibits GSC self-renewal, and in biliary tract cancer, where it reduces sphere formation and the population of aldehyde dehydrogenase-1 (ALDH1)-positive cells, both of which are functional characteristics of CSCs. nih.govnih.gov In breast cancer stem cells, PTC-209 treatment led to reduced mammosphere forming potential. oncotarget.com

Transcriptional Reprogramming: By inhibiting the PRC1 complex, PTC-209 reverses the transcriptional silencing of BMI-1 target genes. In glioblastoma, transcriptomic analysis revealed that PTC-209 treatment leads to the upregulation of numerous tumor suppressor genes that are normally repressed by BMI-1. nih.gov This includes genes involved in the negative regulation of cell proliferation, cell death, and cell cycle control. nih.gov

Inhibition of Cell Migration and Tumor Growth: In vitro, PTC-209 has been shown to reduce the migratory capacity of glioblastoma and lung cancer cells. nih.govnih.gov In vivo studies using xenograft models of human colorectal cancer and glioblastoma have demonstrated that administration of PTC-209 can halt the growth of pre-established tumors. selleckchem.comnih.gov The mechanism in vivo is consistent with the observed in vitro effects, including the reduction of BMI-1 protein levels and inhibition of cell proliferation within the tumor tissue. selleckchem.comnih.gov

Table 2: Summary of Downstream Biological Effects of this compound (PTC-209)

Biological EffectModel System(s)Key Molecular EventsReference
Inhibition of CSC Self-RenewalColorectal Cancer, Glioblastoma, Biliary Tract Cancer, Breast CancerReduced sphere/mammosphere formation, decreased ALDH+ cells, irreversible reduction of CICs nih.gov, selleckchem.com, nih.gov, oncotarget.com
Cell Cycle ArrestBiliary Tract Cancer, Glioblastoma, Breast CancerG0/G1 phase arrest, downregulation of cyclins/CDKs, upregulation of CDKN1A/CDKN2B nih.gov, nih.gov, oncotarget.com
Induction of ApoptosisMultiple Myeloma, Cervical CancerIncreased sub-G1 population, potential caspase activation iiarjournals.org, nih.gov
Transcriptional De-repressionGlioblastomaUpregulation of BMI-1 target tumor suppressor genes nih.gov
Inhibition of Cell MigrationGlioblastoma, Lung CancerSuppression of mesenchymal gene expression nih.gov, nih.gov
Inhibition of Tumor GrowthColorectal Cancer, GlioblastomaReduced BMI-1 expression and proliferation in vivo selleckchem.com, nih.gov

Metabolic Transformations of this compound in In Vitro and Ex Vivo Research Systems

The available scientific literature primarily focuses on the pharmacodynamic and mechanistic aspects of this compound (PTC-209) as a BMI-1 inhibitor. Detailed studies elucidating its specific metabolic transformations in in vitro systems, such as liver microsomes, or ex vivo systems are not extensively reported in the primary research articles focused on its anti-cancer activity.

The compound's chemical structure, featuring a methoxy (B1213986) group and a carboxylic acid on separate phenyl rings connected by a single bond, suggests potential sites for metabolic modification. Plausible metabolic pathways could include:

O-demethylation: The methoxy group (-OCH₃) is a common site for O-demethylation by cytochrome P450 enzymes, which would yield a phenolic metabolite, 4-(4-hydroxyphenyl)-3-methylbenzoic acid.

Hydroxylation: The aromatic rings could undergo hydroxylation at various positions, also mediated by cytochrome P450 enzymes.

Conjugation: The carboxylic acid group (-COOH) is a prime site for glucuronidation (via UDP-glucuronosyltransferases) or conjugation with amino acids (e.g., glycine). The phenolic metabolite resulting from O-demethylation could also undergo glucuronidation or sulfation.

However, without specific experimental data from in vitro or ex vivo metabolic studies, these remain hypothetical pathways. The research to date has prioritized understanding its mechanism of action and efficacy in cancer models over its metabolic fate. nih.govnih.govnih.gov Future investigations would be required to definitively identify the metabolites of PTC-209 and the enzymes responsible for their formation.

Exploration of Novel Derivatives and Analogues of 4 4 Methoxyphenyl 3 Methylbenzoic Acid for Advanced Research Applications

Strategic Design and Synthetic Accessibility of Second-Generation Derivatives of 4-(4-Methoxyphenyl)-3-methylbenzoic Acid

The rational design of second-generation derivatives of this compound is a key strategy for developing compounds with improved properties. This process involves the targeted modification of the parent molecule to enhance potency, selectivity, and drug-like characteristics. The core structure presents several opportunities for functionalization, including the carboxylic acid group, the methoxy (B1213986) group, and the aromatic rings. arabjchem.org

Key Design Strategies:

Modification of the Carboxylic Acid: The carboxylic acid group is often a primary site for modification. It can be converted into esters or amides to potentially improve cell permeability and alter pharmacokinetic profiles. arabjchem.org For instance, forming an amide by reacting the parent acid with various amines can introduce new interaction points for biological targets.

Alteration of the Methoxy Group: The methoxy group can be demethylated to a phenol, which then serves as a versatile handle for introducing a wide array of new functionalities through etherification.

Substitution on the Aromatic Core: Introducing different substituents, such as halogens or small alkyl groups, onto the biphenyl (B1667301) rings can significantly influence the molecule's electronic properties and steric profile, thereby affecting its binding affinity and specificity for a target.

Synthetic Accessibility: The synthesis of these derivatives relies on robust and versatile chemical reactions. The central biphenyl core is commonly constructed using palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. ajgreenchem.comarabjchem.orgresearchgate.net This reaction allows for the efficient connection of an arylboronic acid with an aryl halide, providing a powerful method for generating the biphenyl structure from readily available starting materials. ajgreenchem.comresearchgate.net Once the core is assembled, standard functional group transformations, such as esterification, amidation, or etherification, are employed to complete the synthesis of the desired second-generation derivative. arabjchem.orgnih.gov A general and efficient synthetic route often involves the Suzuki coupling of a suitably substituted bromobenzoic acid with an appropriate arylboronic acid. researchgate.net

Preliminary Evaluation of New Derivatives as Chemical Probes for Biological Systems

Once synthesized, novel derivatives of this compound undergo a rigorous preliminary evaluation to determine their potential as chemical probes. This assessment is critical for identifying compounds with promising biological activity. The evaluation process typically starts with in vitro assays to measure the interaction of the derivatives with specific biological targets, such as enzymes or receptors.

A crucial metric obtained from these initial tests is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a derivative required to inhibit a given biological process by 50%. For example, in a study of novel biphenyl carboxylic acid derivatives designed as antiresorptive agents, the most potent compound, a halogen-substituted derivative, demonstrated an IC50 value of 1.3 µM for inhibiting osteoclast formation. nih.gov These assays help to establish a preliminary structure-activity relationship (SAR), guiding further optimization efforts.

Beyond simple inhibition assays, cell-based assays are employed to understand how these derivatives function within a more complex biological context. These tests can confirm whether the compounds engage their intended targets inside living cells and can reveal effects on cellular processes like apoptosis or the modulation of signaling pathways. nih.gov For instance, certain biphenyl carboxylic acid derivatives were shown to cause osteoclast apoptosis and inhibit key signaling events. nih.gov This multi-faceted preliminary evaluation ensures that only the most promising and well-characterized derivatives advance to more detailed investigations.

Illustrative Derivative Class Assay Type Key Metric Finding Reference
Halogen-substituted biphenyl carboxylic acidOsteoclast Formation AssayIC50The most potent derivative inhibited osteoclast formation with an IC50 of 1.3 µM. nih.gov
Biphenyl carboxylic acid seriesOsteoblast Function AssayEffect on FunctionNo significant inhibitory effects on osteoblast function were observed at concentrations up to 20 µM. nih.gov
Biphenyl carboxylic acid seriesCell Signaling AssayPathway InhibitionThe compounds inhibited receptor activator of nuclear factor-kappaB ligand-induced signaling. nih.gov

Functionalization Strategies for Enhancing Specificity and Potency of this compound Derivatives

To refine the biological activity of derivatives, researchers employ specific functionalization strategies aimed at enhancing their potency and their specificity for a particular biological target. This involves the precise introduction or modification of chemical groups at key positions on the this compound scaffold.

A primary strategy is the targeted C-H functionalization of the aromatic rings. snnu.edu.cnsioc-journal.cn This advanced synthetic technique allows for the direct addition of new chemical moieties to the molecule's core, providing a powerful tool for fine-tuning its properties. The carboxyl group itself can be used as a "traceless directing group," guiding a metal catalyst to a specific ortho C-H bond for functionalization, after which the directing group can be removed or modified. sioc-journal.cn

The choice of functional groups is critical. For example, adding branched alkyl groups can be crucial for optimizing interactions within a target's binding pocket. In one study on related kinase inhibitors, the addition of a methyl or ethyl group restored kinase inhibition, but a branched isopropyl group was found to be preferable for achieving selectivity between two different kinases. nih.gov This highlights how subtle changes to the molecule's structure can lead to significant differences in biological effect. Computational methods, such as molecular docking, are often used to predict how these modifications will affect binding and to guide the synthetic effort. researchgate.net

Functionalization Strategy Target Site Example Modification Observed Outcome Reference
AlkylationAmine substituentAddition of methyl or ethyl groupsRestored kinase inhibition but with altered selectivity. nih.gov
AlkylationAmine substituentAddition of a branched isopropyl groupShowed preference for the desired kinase target (CSNK2A over PIM3). nih.gov
AcylationAmine substituentConversion to an acylamineResulted in only weak activity on the target kinase. nih.gov

Development of Bivalent Ligands or Conjugates Incorporating the this compound Core

A more advanced strategy to create highly potent and selective agents involves using the this compound structure as a core component in larger, more complex molecules such as bivalent ligands or conjugates. mdpi.com This approach leverages the principles of molecular hybridization to combine the properties of the parent compound with other chemical entities to achieve a synergistic effect.

Bivalent Ligands: A bivalent ligand is constructed by connecting two pharmacophores (in this case, two units of a this compound derivative, or one unit combined with a different active molecule) via a chemical linker. This design can dramatically increase binding affinity and selectivity by allowing the ligand to engage two binding sites simultaneously. The nature and length of the linker are critical and must be carefully optimized for each biological target.

Emerging Applications of 4 4 Methoxyphenyl 3 Methylbenzoic Acid Beyond Traditional Biological Contexts

Utilization of 4-(4-Methoxyphenyl)-3-methylbenzoic Acid in Materials Science for Functional Polymers and Composites

Although specific studies on the incorporation of this compound into functional polymers and composites are not extensively documented, the characteristics of similar benzoic acid derivatives strongly support its potential in this area. Functional polymers are a class of materials designed with specific chemical groups to impart desired properties such as thermal stability, conductivity, or responsiveness to external stimuli. The synthesis of such polymers often relies on monomers that can be readily polymerized and that carry the required functional moieties.

The carboxylic acid group of this compound makes it a suitable monomer for producing polyesters and polyamides with high thermal stability and mechanical strength, characteristic of aromatic polymers. For instance, research on wholly aromatic copolyesters derived from 4′-hydroxybiphenyl-3-carboxylic acid and 3-hydroxybenzoic acid has demonstrated the creation of amorphous polymers with high glass transition temperatures (up to 190 °C) and thermal decomposition temperatures exceeding 450 °C. This indicates that biphenyl-containing monomers contribute to robust polymer backbones. Similarly, the biphenyl (B1667301) structure in this compound could be leveraged to create polymers with liquid crystalline properties, which are valuable in high-performance fibers and films.

Furthermore, the principles of molecular imprinting, a technique to create polymers with specific recognition sites, have been successfully applied to benzoic acid derivatives. In one study, a molecularly imprinted polymer (MIP) for p-hydroxybenzoic acid was synthesized using acrylic acid as the functional monomer and ethylene (B1197577) glycol dimethylacrylate as the cross-linker. This MIP showed high selectivity for its template molecule, demonstrating the potential to create specialized separation and extraction materials. Given its distinct structure, this compound could serve as a template for creating MIPs designed for the selective binding of biphenyl compounds.

The table below summarizes findings for related benzoic acid derivatives in polymer science, underscoring the potential of this compound.

Monomer/Template CompoundPolymer TypeKey Findings
4′-Hydroxybiphenyl-3-carboxylic acidAromatic CopolyesterResulting polymers are amorphous with high glass transition temperatures and excellent thermal stability.
p-Hydroxybenzoic acidMolecularly Imprinted Polymer (MIP)Created a polymer with selective binding sites for p-hydroxybenzoic acid, useful for extraction from complex matrices.
4-hydroxybenzoic acid and 6-hydroxy-2-naphthoic acidLiquid Crystal PolymerSynthesis via acidolysis leads to the formation of high-performance liquid crystal polymers like Vectra. frontiersin.org

Integration into Supramolecular Chemistry for Self-Assembled Systems and Frameworks

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. A key area within this field is the development of metal-organic frameworks (MOFs), which are crystalline materials constructed from metal ions or clusters linked by organic ligands. The carboxylic acid group is an excellent coordinating agent for metal ions, making this compound a promising candidate for the synthesis of novel MOFs.

The structure of the organic linker is crucial in determining the topology, pore size, and ultimately the function of the resulting MOF. Research has shown that various benzoic acid derivatives can be used to create MOFs with diverse architectures and properties. For example, 3-nitro-4-(pyridin-4-yl)benzoic acid has been used to construct three topologically different MOFs with cadmium(II) and nickel(II) ions, demonstrating how the same ligand can lead to varied structural outcomes. nih.gov The biphenyl structure of this compound could lead to the formation of extended, porous frameworks with potential applications in gas storage, separation, and catalysis.

Moreover, the functional groups on the linker can impart specific properties to the MOF. For instance, MOFs constructed from p-hydroxybenzoic acid have been shown to act as catalysts for the ring-opening polymerization of lactones. nih.gov The methoxy (B1213986) group on this compound could influence the electronic environment of the MOF's pores, potentially enhancing its catalytic activity or selective adsorption capabilities. The self-assembly of such molecules can also be guided by hydrogen bonding and other weak interactions to form complex, non-covalently bonded structures in the solid state.

The following table highlights the use of analogous compounds in constructing supramolecular systems.

Organic LinkerMetal Ion(s)Resulting Supramolecular SystemKey Feature
3-Nitro-4-(pyridin-4-yl)benzoic acidCd(II), Ni(II)Three distinct Metal-Organic Frameworks (MOFs)Demonstrates the ability to form multiple framework topologies from a single ligand. nih.gov
p-Hydroxybenzoic acidCo(II), Mn(II), Zn(II)3D Metal-Organic FrameworksThese MOFs catalyze the ring-opening polymerization of ε-caprolactone and δ-valerolactone. nih.gov
4,4'-Oxybis(benzoic acid)Mn(II)3D Metal-Organic FrameworkExhibits a self-penetrating supramolecular lattice with fluorescent properties. mdpi.com

Development of this compound as a Chemical Sensor or Analytical Reagent

The development of chemical sensors relies on molecules that can selectively interact with an analyte of interest and produce a measurable signal, such as a change in color or fluorescence. While there is no specific research detailing the use of this compound as a chemical sensor, its structure contains the necessary components to be explored for such applications. The aromatic rings can engage in π-π stacking interactions, while the carboxylic acid and methoxy groups can participate in hydrogen bonding or dipole-dipole interactions.

Recent advancements have seen the creation of biosensors for various benzoic acid derivatives. For example, a biosensor developed in Saccharomyces cerevisiae was shown to be activated by several benzoic acid derivatives, including p-hydroxybenzoic acid and salicylic (B10762653) acid, producing a fluorescent output. researchgate.netnih.gov This demonstrates that biological systems can be engineered to recognize the general structure of benzoic acid and its analogues.

In non-biological systems, terahertz metasurface sensors have been designed for the detection of benzoic acid in food products, showcasing the importance of analytical methods for this class of compounds. A molecule like this compound, with its larger and more complex structure, could be used to develop more selective sensors. For instance, its fluorescence properties could potentially be modulated upon binding to a specific metal ion or organic molecule, forming the basis of a fluorescent chemical sensor. The specific substitution pattern on the biphenyl system could be fine-tuned to achieve selectivity for a particular analyte.

Sensor TypeAnalyte(s)Principle of Detection
Yeast-based BiosensorBenzoic acid derivatives (e.g., pHBA, salicylic acid)Engineered protein binds to the analyte, triggering a fluorescent protein's expression. researchgate.netnih.gov
Terahertz Metasurface SensorBenzoic acidThe analyte alters the resonance frequency of the metasurface, which is detected in the terahertz spectrum.

Applications in Dye and Pigment Chemistry

The field of dye and pigment chemistry relies on molecules that can absorb and emit light in the visible spectrum, a property conferred by extended conjugated systems of electrons known as chromophores. While this compound itself is not a dye, its core structure is a suitable scaffold for the synthesis of dyes and pigments. The introduction of specific functional groups, known as auxochromes, can modify the color and intensity of the dye.

A common class of synthetic dyes is azo dyes, which contain the -N=N- functional group linking two aromatic rings. Research has shown that derivatives of toluic acid, such as 3-amino-4-methyl-benzoic acid, can be diazotized and coupled with various aromatic compounds to produce a range of azo dyes with colors from yellow to red. By analogy, if an amino group were introduced into the structure of this compound, the resulting compound could serve as a precursor for a new class of azo dyes. The extended conjugation provided by the biphenyl system would likely result in dyes with deep and intense colors.

Precursor CompoundDye ClassKey Features of Synthesis/Resulting Dyes
3-Amino-4-methyl-benzoic acidAzo DyesDiazotization followed by coupling with naphthols and other aromatic compounds produces a series of acidic dyes.
4-(4-Methoxyphenyl)-thiazol-2-amineReactive DyesUsed as a component in the synthesis of novel bifunctional reactive dyes for nylon fabrics.

Role as a Precursor for Advanced Organic Synthesis of Complex Molecules

In organic synthesis, the availability of versatile building blocks is crucial for the efficient construction of complex target molecules, including pharmaceuticals, agrochemicals, and advanced materials. Substituted benzoic acids are a cornerstone of synthetic chemistry due to the reactivity of the carboxylic acid group (which can be converted into esters, amides, acid chlorides, etc.) and the potential for functionalization of the aromatic ring.

This compound, with its multiple functional handles, is a prime candidate for a synthetic precursor. The carboxylic acid can be used as a point of attachment, while the biphenyl core provides a rigid scaffold. The methoxy and methyl groups can also be chemically modified or can influence the reactivity of the aromatic rings in electrophilic substitution reactions.

A compelling example of a related compound's utility is the synthesis of the cancer drug bosutinib (B1684425) from 3-methoxy-4-hydroxybenzoic acid. This multi-step synthesis involves esterification, alkylation, nitration, reduction, and a series of coupling reactions, demonstrating how a relatively simple benzoic acid derivative can be elaborated into a complex, biologically active molecule. The structural similarity of this compound suggests it could be a valuable starting material for the synthesis of novel kinase inhibitors or other pharmacologically active compounds. The biphenyl moiety is a common feature in many modern drugs, and this compound provides a direct entry to that chemical space.

The following table lists some complex molecules and the benzoic acid derivatives used as precursors in their synthesis.

Precursor CompoundTarget Molecule/ClassSignificance of the Synthesis
3-Methoxy-4-hydroxybenzoic acidBosutinib (protein kinase inhibitor)An efficient, cost-effective synthesis of a major pharmaceutical from a simple benzoic acid derivative.
3-Amino-4-methyl-benzoic acidAzo Dyes and HeterocyclesA versatile building block for creating colored compounds and other functional organic molecules.
Ethyl 4-amino-3-methylbenzoateIndoles and OxindolesDemonstrates the utility of substituted aminobenzoates in the synthesis of important heterocyclic systems.

Advanced Analytical Methodologies for Research Scale Detection and Quantification of 4 4 Methoxyphenyl 3 Methylbenzoic Acid

Development and Validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Purity Assessment and Quantification in Research Samples

The purity and concentration of 4-(4-Methoxyphenyl)-3-methylbenzoic acid in research samples are critical parameters that necessitate robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone techniques for this purpose. researchgate.net

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common approach for analyzing moderately polar compounds like this compound. scispace.com Method development involves a systematic optimization of chromatographic conditions to achieve adequate separation from impurities and matrix components. wjpmr.comijprajournal.com

Column Selection: C18 or C8 columns are typically the first choice, offering excellent retention and separation for aromatic acids based on hydrophobicity. ijcrt.org

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous phase (often with a buffer or acid modifier like formic or acetic acid) and an organic solvent (typically acetonitrile (B52724) or methanol) is employed. The acid modifier is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.

Detector Selection: The extensive conjugation from the two aromatic rings in the molecule makes it an excellent chromophore. Consequently, a UV-Vis detector, typically set at the wavelength of maximum absorbance (λmax), provides high sensitivity and linearity for quantification. ijprajournal.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high resolution and definitive identification based on mass spectra. However, due to the low volatility and thermal lability of the carboxylic acid group, direct analysis of this compound is challenging. Derivatization is a mandatory prerequisite to convert the polar carboxylic acid into a more volatile and thermally stable ester or silyl (B83357) ester. Common derivatizing agents include diazomethane (B1218177) or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Once derivatized, the compound can be readily separated on a non-polar capillary column and identified by its characteristic mass spectrum.

Method Validation: Any developed analytical method must be validated to ensure its reliability, as per International Council for Harmonisation (ICH) guidelines. researchgate.net Validation confirms that the method is suitable for its intended purpose. scispace.com

Table 1: Typical HPLC Method Validation Parameters

Validation ParameterDescriptionTypical Acceptance Criteria for Research Samples
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.Peak purity analysis (e.g., using a photodiode array detector) shows no co-eluting peaks.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.Correlation coefficient (r²) > 0.995 over the specified concentration range.
Accuracy The closeness of test results obtained by the method to the true value. Often assessed by spike/recovery experiments. scispace.comRecovery between 95% and 105% for spiked samples.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2% for replicate injections.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.

Application of Capillary Electrophoresis and Supercritical Fluid Chromatography for Separation and Analysis

Beyond conventional chromatography, Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC) offer alternative and often orthogonal separation mechanisms. chromatographyonline.com

Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in an electric field. For this compound, its carboxylic acid moiety can be deprotonated to a carboxylate anion in a buffer with a pH above its pKa. This allows it to migrate towards the anode in a capillary. CE offers extremely high separation efficiency, minimal sample consumption, and rapid analysis times. It is particularly advantageous for separating charged impurities or for analyzing the compound in complex aqueous matrices.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. nih.gov It is considered a type of normal-phase chromatography and is well-suited for separating moderately polar to non-polar compounds. researchgate.net For this compound, SFC provides an orthogonal separation selectivity compared to RP-HPLC. nih.gov This is highly valuable for purity analysis, as impurities that co-elute in an HPLC system may be well-resolved using SFC. The use of CO₂ also makes it a "greener" technique with reduced organic solvent consumption. researchgate.net

Table 2: Comparison of CE and SFC for Analysis

FeatureCapillary Electrophoresis (CE)Supercritical Fluid Chromatography (SFC)
Principle of Separation Charge-to-size ratio in an electric fieldPartitioning between stationary phase and supercritical fluid mobile phase
Primary Application Analysis of charged species, high-efficiency separationsChiral separations, analysis of moderately polar compounds, orthogonal purity testing
Mobile Phase Aqueous bufferSupercritical CO₂ with a co-solvent (e.g., methanol)
Key Advantage Extremely high resolution, minimal sample volumeFast separations, reduced organic solvent use, orthogonality to RP-HPLC nih.gov
Suitability for Target Excellent, especially for charged impurities, when pH is controlledExcellent, provides a different selectivity profile for impurity analysis

Hyphenated Techniques (e.g., LC-NMR, LC-IMS-MS) for Comprehensive Profiling in Research Models

To gain deeper structural insights, especially for unknown impurities or metabolites in research models, hyphenated techniques are indispensable. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This powerful technique directly couples an HPLC system with an NMR spectrometer. nih.gov After the components of a sample are separated by the LC, they flow directly into the NMR probe for structural analysis. This allows for the unambiguous structure elucidation of impurities or metabolites of this compound without the need for time-consuming isolation. It is one of the most definitive techniques for identifying unknown related substances. nih.gov

Liquid Chromatography-Ion Mobility Spectrometry-Mass Spectrometry (LC-IMS-MS): This multi-dimensional technique adds another layer of separation to conventional LC-MS. After LC separation, ions are further separated in the gas phase based on their size, shape, and charge (ion mobility) before they enter the mass spectrometer. This can resolve co-eluting isomers or isobars that have the same retention time and mass-to-charge ratio but different three-dimensional shapes, providing a much more comprehensive profile of the sample.

Spectrophotometric and Fluorometric Assay Development for High-Throughput Screening in Research Settings

For rapid quantification in high-throughput screening (HTS) applications, such as solubility or stability studies, direct spectroscopic methods are highly desirable.

Spectrophotometric Assays: The presence of two phenyl rings in this compound results in strong UV absorbance. A simple and rapid assay can be developed by dissolving the compound in a suitable solvent (e.g., ethanol (B145695) or methanol) and measuring its absorbance at its λmax. Quantification is achieved by creating a calibration curve based on the Beer-Lambert law, which relates absorbance to concentration. This method is fast, cost-effective, and easily automated for 96- or 384-well plate formats.

Fluorometric Assays: While not all aromatic compounds are highly fluorescent, many exhibit some degree of native fluorescence. If this compound possesses suitable quantum yield, a fluorometric assay could be developed. This would involve determining its optimal excitation and emission wavelengths. Fluorometric assays generally offer significantly higher sensitivity and selectivity than spectrophotometric assays, allowing for the detection of much lower concentrations of the compound.

Nanoscale Infrared Spectroscopy for Surface Characterization

Nanoscale Infrared Spectroscopy, often performed using an Atomic Force Microscope (AFM) coupled with a tunable IR laser (AFM-IR), is a cutting-edge technique for obtaining chemical information with spatial resolution down to the nanometer scale. psu.edu This method could be applied to the solid-state characterization of this compound in several ways:

Polymorph Identification: Different crystalline forms (polymorphs) of a compound can have distinct IR spectra. Nanoscale IR could map the distribution of different polymorphs on a surface or within a mixed-phase powder with a resolution far exceeding conventional IR microscopy.

Surface Contamination: It can be used to identify and map the location of nanoscale surface contaminants on a crystal of the compound.

Formulation Analysis: In a formulated product, nanoscale IR could be used to map the distribution of the active compound alongside excipients on the surface of a tablet or within a polymer matrix, providing critical information about drug dispersion and uniformity at a sub-micron level.

Future Research Directions and Unaddressed Challenges in the Study of 4 4 Methoxyphenyl 3 Methylbenzoic Acid

Identification of Novel Biological Targets and Mechanistic Therapeutic Avenues (pre-clinical, mechanistic)

The primary therapeutic potential of derivatives from 4-(4-methoxyphenyl)-3-methylbenzoic acid has been explored in the context of anti-inflammatory action, specifically through the inhibition of cyclooxygenase (COX) enzymes. A significant challenge and future direction lie in identifying and validating its interactions with both established and novel biological targets.

Cyclooxygenase (COX) Inhibition: The structural framework of this compound is analogous to many selective COX-2 inhibitors. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, with COX-1 being constitutively expressed for homeostatic functions and COX-2 being inducible during inflammation. ethz.ch The development of selective COX-2 inhibitors was driven by the need to reduce the gastrointestinal side effects associated with non-selective NSAIDs. ethz.chadelphi.edu Research indicates that the larger active site of the COX-2 enzyme, created by the substitution of key amino acids like isoleucine at position 523 with the less bulky valine, allows for the design of larger molecules that selectively bind to COX-2 over COX-1. ethz.ch Future preclinical studies should focus on synthesizing derivatives of this compound and evaluating their selective inhibitory activity against COX-1 and COX-2.

Table 1: Comparative IC₅₀ Values of Selected COX-2 Inhibitors This table presents data for known COX-2 inhibitors to provide context for potential target values for derivatives of this compound.

Compound Target IC₅₀ (µM) Selectivity Index (SI)
Celecoxib COX-2 0.052 - 0.42 33.8
Compound VIIa¹ COX-2 0.29 67.24
ODZ2² COX-2 0.48 132.83
PYZ20³ COX-2 0.33 -

¹A novel thiophene-3-carboxamide (B1338676) derivative. acs.org ²A 1,3,4-oxadiazole (B1194373) derivative. adelphi.edunih.gov ³A dihydropyrazole sulfonamide derivative. nih.gov

Novel and Emerging Targets: Beyond COX inhibition, the biaryl and methoxyphenyl motifs are present in compounds targeting other pathways. Future mechanistic studies should investigate whether derivatives of this compound could be engineered to modulate other targets, presenting new therapeutic opportunities.

Cancer-Related Pathways: Biphenyl (B1667301) compounds have been investigated as inhibitors of the PD-1/PD-L1 interaction, a critical immune checkpoint in oncology. tandfonline.comresearchgate.net Additionally, methoxy-substituted compounds have shown cytotoxic activity against various cancer cell lines by targeting specific protein markers and activating downstream signaling pathways leading to cell death. nih.govnih.gov A key challenge is balancing the lipophilicity conferred by the methoxy (B1213986) group, which aids in cell membrane transfer, with water solubility to ensure bioavailability. nih.gov

Kinase Inhibition: The pyrazine (B50134) scaffold, when combined with methoxy aniline (B41778) groups, has yielded potent and selective inhibitors of Casein Kinase 2, Subunit Alpha (CSNK2A), with antiviral activity. researchgate.net This suggests that derivatives of the subject compound could be explored for kinase inhibitory potential.

Pain and Neurological Targets: The methoxyphenyl group is a feature in some molecules designed as potent analgesics that act on the μ-opioid receptor (MOR). tandfonline.com This opens a preclinical research avenue for non-inflammatory pain applications.

Exploration of Alternative Sustainable Synthetic Routes and Methodologies

The synthesis of biaryl compounds like this compound traditionally relies on cross-coupling reactions. A significant unaddressed challenge is the development of more sustainable and efficient synthetic protocols that minimize waste, energy consumption, and the use of hazardous reagents.

Suzuki-Miyaura Cross-Coupling: The most direct and widely used method for constructing the C-C bond between the two aryl rings in this molecule is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an aryl boronic acid (or its ester) with an aryl halide, catalyzed by a palladium complex.

A plausible sustainable route would involve:

Starting Materials: 4-bromo-3-methylbenzoic acid and 4-methoxyphenylboronic acid.

Catalyst System: A modern, highly efficient palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced catalyst system using specific ligands) that can be used at low loading levels.

Solvent and Base: Use of greener solvents (e.g., ethanol (B145695)/water mixtures) instead of traditional organic solvents, and a mild base like sodium carbonate.

Table 2: Proposed Sustainable Suzuki-Miyaura Synthesis Route

Step Reactant 1 Reactant 2 Catalyst/Reagents Potential Advantage
1 4-Bromo-3-methylbenzoic acid 4-Methoxyphenylboronic acid Pd(PPh₃)₄, Na₂CO₃, Ethanol/Water High atom economy, use of greener solvents, readily available starting materials.
2 Work-up - Acidification (e.g., HCl) Straightforward purification by precipitation/crystallization.

Future research should focus on optimizing these conditions to improve yields, reduce catalyst loading, and facilitate catalyst recycling. Exploring one-pot procedures, where multiple reaction steps are performed in a single reactor, could further enhance efficiency and reduce waste. tandfonline.com

Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of this compound Derivatives

De Novo Drug Design and Virtual Screening: Generative AI models can design entirely new molecules with desired properties from scratch. frontiersin.org For this specific compound, AI could be used to:

Generate Novel Scaffolds: Create a virtual library of derivatives by modifying the core structure with different functional groups.

Predict Biological Activity: Use trained ML models, such as graph neural networks or random forest models, to predict the inhibitory activity of these new derivatives against targets like COX-2, kinases, or PD-L1. nih.govnih.govnih.gov This allows for the rapid in silico screening of vast chemical spaces to prioritize the most promising candidates for synthesis. nih.govacs.org

Optimize ADMET Properties: Predict key drug-like properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). frontiersin.orgresearchgate.net This helps in the early identification of molecules with poor pharmacokinetic profiles, reducing late-stage failures.

Understanding Environmental Fate and Degradation Pathways of this compound in Controlled Systems (mechanistic, non-toxicity)

The increasing presence of pharmaceuticals in the environment is a growing concern. nih.govresearchgate.net While this compound itself is not a widely used end-product drug, its potential derivatives (especially NSAID-like compounds) could enter the environment through excretion and improper disposal. A critical and unaddressed challenge is to understand its persistence, mobility, and degradation pathways.

Potential Degradation Mechanisms: Based on its chemical structure, several degradation pathways in controlled aquatic or soil systems can be hypothesized for future mechanistic studies:

Microbial Degradation: The biphenyl core structure can be targeted by microorganisms. Bacteria like Pseudomonas species are known to degrade biphenyls, often initiating the process through dioxygenase enzymes that hydroxylate the aromatic rings, leading to ring cleavage and eventual conversion to intermediates like benzoic acid. ethz.chtandfonline.comnih.govoup.com The methoxy group may undergo enzymatic O-demethylation, a common biotransformation process, which could be a key initial step in its breakdown. nih.govmdpi.comwikipedia.org

Photo-oxidative Degradation: In the presence of UV light, especially in water, aromatic carboxylic acids can undergo photo-degradation. acs.orgresearchgate.netacs.org Advanced oxidation processes (AOPs), involving hydroxyl radicals (•OH), can lead to hydroxylation of the aromatic rings and eventual mineralization. acs.org The carboxylic acid group itself can undergo photo-Kolbe-type decarboxylation. mdpi.comnih.gov

Future research must move from these general principles to specific studies on this compound to determine its actual degradation products and rates in various controlled environmental simulations.

Collaborative Research Opportunities and Interdisciplinary Approaches for Maximizing the Impact of this compound Research

Maximizing the research impact of this compound and its derivatives requires a highly collaborative and interdisciplinary approach. The siloed nature of research can be a significant challenge, and breaking down these barriers is essential for progress.

Proposed Interdisciplinary Collaborations:

Medicinal Chemistry & Computational Biology: Chemists focused on synthesizing novel derivatives should work hand-in-hand with computational biologists. AI/ML experts can perform large-scale virtual screening and de novo design to guide synthetic efforts, ensuring that laboratory work is focused on molecules with the highest probability of success. frontiersin.orgyoutube.com

Pharmacology & Structural Biology: Once promising derivatives are synthesized, pharmacologists are needed to conduct preclinical testing to validate their activity against biological targets (e.g., COX-2, kinases). This should be coupled with structural biology efforts (e.g., X-ray crystallography) to understand the precise binding mechanisms at the molecular level, creating a feedback loop for further computational design.

Environmental Chemistry & Microbiology: To address the lifecycle of potential new drugs, environmental chemists and microbiologists should be engaged early in the development process. They can perform studies on the biodegradability and photodegradation of lead compounds and their metabolites, providing data to design more environmentally benign pharmaceuticals from the outset. nih.govnih.gov

By fostering these collaborations, the scientific community can more effectively translate the potential of foundational molecules like this compound into impactful therapeutic and environmentally conscious solutions.

Q & A

Q. What are the recommended synthetic routes for preparing 4-(4-Methoxyphenyl)-3-methylbenzoic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step protocols, starting with functionalization of the benzoic acid core. Key steps include:

  • Methoxy Group Introduction : Electrophilic aromatic substitution or Ullmann coupling to attach the 4-methoxyphenyl group .
  • Methyl Group Placement : Friedel-Crafts alkylation or directed ortho-metalation strategies to introduce the 3-methyl group .
  • Carboxylic Acid Formation : Hydrolysis of nitrile or ester intermediates under acidic/basic conditions .

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .
  • Catalyst Use : Palladium catalysts for cross-coupling reactions improve regioselectivity .
  • Temperature Control : Lower temperatures (0–25°C) mitigate side reactions during sensitive steps like nitrile hydrolysis .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies methoxy (-OCH₃, δ ~3.8 ppm) and aromatic protons (δ 6.5–8.0 ppm). Methyl groups appear as singlets (δ ~2.3 ppm) .
    • ¹³C NMR : Confirms carbonyl (δ ~170 ppm) and quaternary carbons in the aromatic ring .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₅H₁₄O₃) with exact mass (e.g., 242.0943) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. Troubleshooting Tips :

  • Impurity Peaks in HPLC : Adjust mobile phase (e.g., acetonitrile:water gradient) or use ion-pairing agents for acidic impurities .
  • Overlapping NMR Signals : Employ 2D techniques (COSY, HSQC) to resolve aromatic coupling patterns .

Advanced Research Questions

Q. How can researchers investigate the role of the methoxy group in modulating the physicochemical properties of this compound?

Methodological Answer:

  • Comparative Solubility Studies :
    • Synthesize analogs with -OCH₃ replaced by -OH, -Cl, or -CF₃. Measure solubility in aqueous buffers (pH 1–10) and organic solvents .
    • Example Data :
SubstituentSolubility in Water (mg/mL)logP
-OCH₃0.122.8
-OH0.451.9
-CF₃0.033.5
  • Computational Modeling :
    • Use DFT calculations (e.g., B3LYP/6-31G*) to analyze electron-donating effects of -OCH₃ on aromatic ring charge distribution .

Key Insight :
Methoxy groups enhance lipophilicity (↑logP) but reduce aqueous solubility compared to -OH analogs, impacting bioavailability .

Q. What strategies are employed to resolve contradictions in biological activity data observed for this compound derivatives?

Methodological Answer:

  • Dose-Response Reproducibility :
    • Validate assays using orthogonal methods (e.g., enzymatic inhibition vs. cell viability) to confirm target engagement .
  • Metabolic Stability Testing :
    • Incubate compounds with liver microsomes to identify metabolites that may interfere with activity .
  • Structural-Activity Relationship (SAR) Profiling :
    • Synthesize derivatives with systematic substitutions (e.g., -CH₃ at positions 2, 3, or 4) to isolate critical functional groups .

Case Study :
A 2021 study resolved conflicting COX-2 inhibition data by identifying a metabolite (3-hydroxymethyl analog) with off-target effects .

Q. How can computational methods guide the design of this compound derivatives for enhanced pharmacological activity?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina to predict binding poses in target proteins (e.g., cyclooxygenase). Prioritize derivatives with hydrogen bonds to catalytic residues .
  • Pharmacophore Modeling :
    • Define essential features (e.g., carboxylic acid for ionic interactions, methoxy group for hydrophobic contacts) .
  • ADMET Prediction :
    • Tools like SwissADME assess permeability (BBB score) and toxicity (AMES test) to filter candidates .

Q. Example Workflow :

Screen virtual library of 100 analogs.

Select top 10 with docking scores <−8.0 kcal/mol.

Validate top 3 via synthesis and in vitro testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.